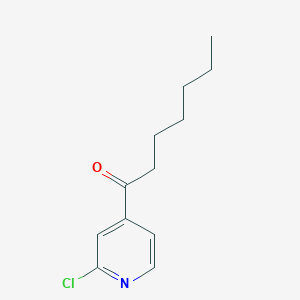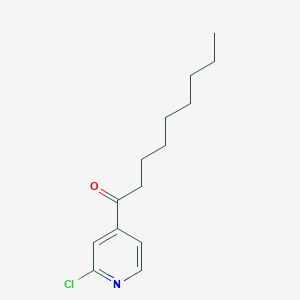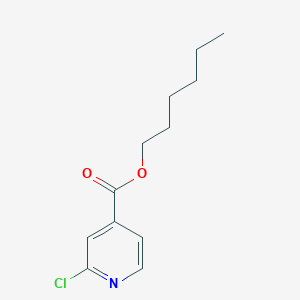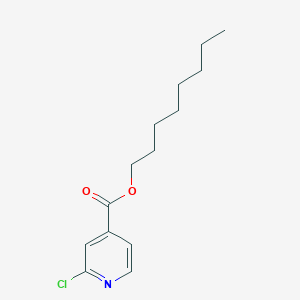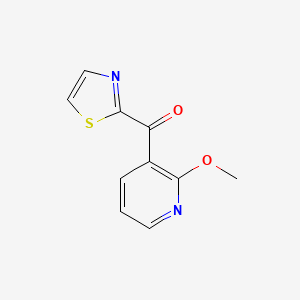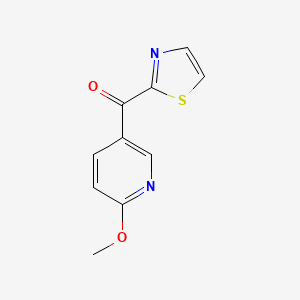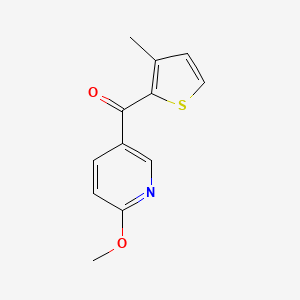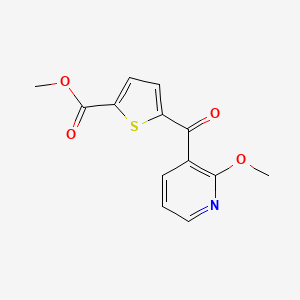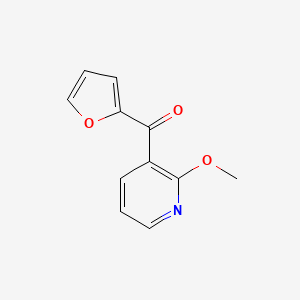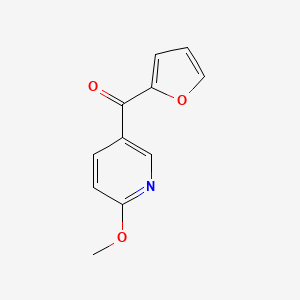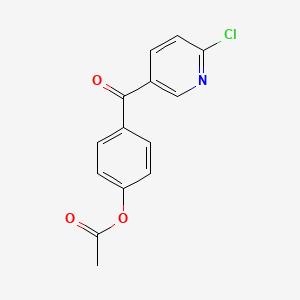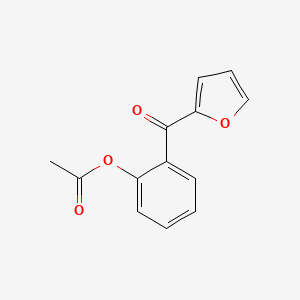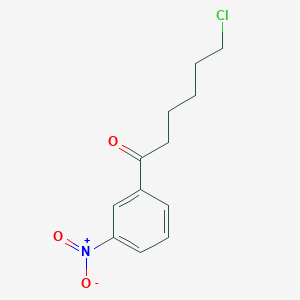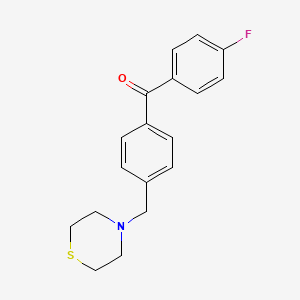
4-Fluoro-4'-thiomorpholinomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4’-thiomorpholinomethylbenzophenone (FTMB) is an organic compound with potential applications in various fields of research and industry1. It is a benzophenone derivative that contains a fluorine atom, a thiomorpholine ring, and a morpholine group1.
Synthesis Analysis
The specific synthesis process for FTMB is not readily available from the search results. However, it’s known that this compound has been synthesized and characterized by several research1.Molecular Structure Analysis
The exact molecular structure of FTMB is not provided in the search results. However, as a benzophenone derivative, it contains a fluorine atom, a thiomorpholine ring, and a morpholine group1.Chemical Reactions Analysis
The specific chemical reactions involving FTMB are not readily available from the search results. More detailed information might be found in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis
The specific physical and chemical properties of FTMB are not provided in the search results. For a comprehensive analysis, it would be necessary to refer to detailed chemical databases or experimental data.Applications De Recherche Scientifique
1. Crystallography and Intermolecular Interactions
Research on 1,2,4-triazole derivatives with fluoro and chloro substituents, including a morpholinomethyl group, has contributed to understanding intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies are significant for crystallography and the analysis of molecular structures (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Biological Activity and Molecular Docking Studies
Compounds containing 4-fluoro-4'-thiomorpholinomethylbenzophenone have been synthesized and evaluated for biological activities like antibacterial and antifungal properties. Additionally, molecular docking studies have been conducted to understand their interaction with biological molecules (Mamatha S.V et al., 2019).
3. Investigation as Apoptosis Inducers
Research has been conducted to examine the toxicity of compounds like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone on cell lines. These studies help understand the mechanism of toxicity and potential applications in inducing apoptosis in cancer research (Zhang, Tao, & Hou, 2012).
4. N-C Axial Chirality Studies
The presence of a fluoro group can lead to stable N-aryl atropisomers, useful in the study of axial chirality and steric discrimination between atoms, contributing to the field of stereochemistry (Iida et al., 2019).
5. Hydrogen-Bond Basicity Research
Studies involving secondary amines with 4-fluorophenol as a hydrogen-bond donor contribute to understanding hydrogen-bond basicity, which is essential in fields like medicinal chemistry and molecular recognition (Graton, Berthelot, & Laurence, 2001).
Safety And Hazards
Orientations Futures
FTMB has potential applications in various fields of research and industry1. However, the specific future directions for research or applications involving this compound are not provided in the search results. Further studies and experiments would be needed to explore its potential uses and benefits.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases, scientific literature, or contact a chemical supplier123.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZOVYTCAFKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642916 |
Source


|
| Record name | (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-69-9 |
Source


|
| Record name | (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

